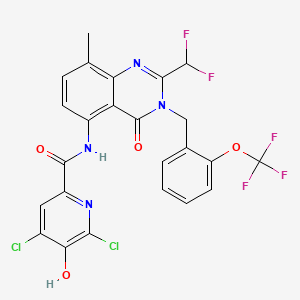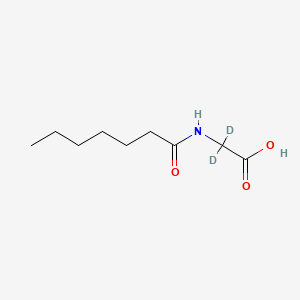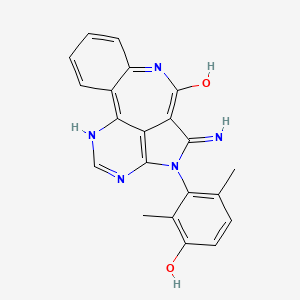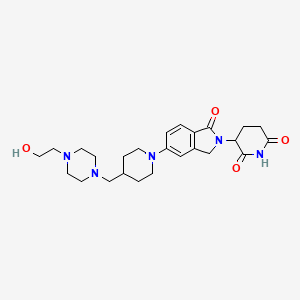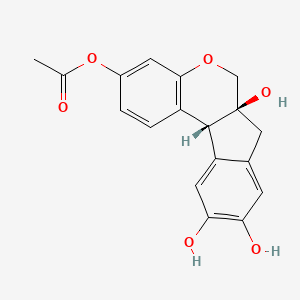
Brazilin-7-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brazilin-7-acetate is a derivative of brazilin, a natural red dye obtained from the heartwood of certain species of tropical trees. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound has shown reduced toxicity and enhanced efficacy compared to its parent compound, making it a promising candidate for further research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of brazilin-7-acetate typically involves the acetylation of brazilin. The process begins with the extraction of brazilin from the heartwood of trees such as Caesalpinia sappan. The extracted brazilin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 7th position of the brazilin molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Brazilin-7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound back to its parent compound, brazilin.
Substitution: This reaction involves the replacement of the acetate group with other functional groups, potentially leading to the formation of new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced brazilin derivatives, and various substituted brazilin compounds. These products can have different biological and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It has been used in studies related to cell signaling and oxidative stress.
Medicine: Brazilin-7-acetate has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s disease. .
Industry: The compound’s dyeing properties make it useful in the textile industry for producing natural red dyes
Wirkmechanismus
Brazilin-7-acetate exerts its effects primarily by inhibiting the aggregation of α-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s disease patients. The compound disrupts the formation of α-synuclein fibrils and breaks down existing fibrils in a dosage-dependent manner. Additionally, this compound reduces oxidative stress by scavenging reactive oxygen species and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brazilin: The parent compound of brazilin-7-acetate, known for its dyeing properties and biological activities.
Hematoxylin: Another natural dye with similar chemical structure and applications in histology.
Sappanin: A related compound with antioxidant and anti-inflammatory properties
Uniqueness of this compound
This compound stands out due to its reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation compared to brazilin. Its ability to mitigate oxidative stress and protect neuronal cells makes it a unique and promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Eigenschaften
Molekularformel |
C18H16O6 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1 |
InChI-Schlüssel |
CJKVIXHMJFUBFG-ZWKOTPCHSA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


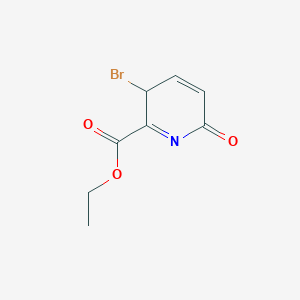
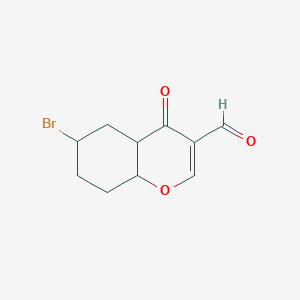
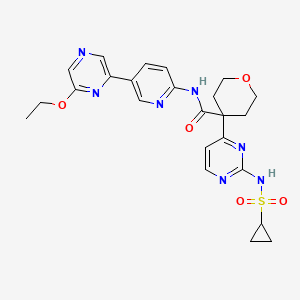
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
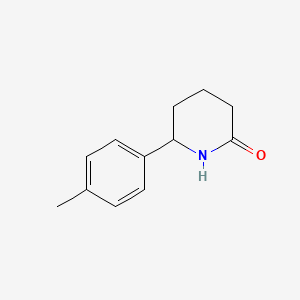
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
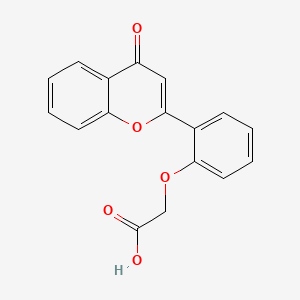
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

